2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide is a compound related to the pharmaceutical agent Repaglinide, which is primarily used for the management of type 2 diabetes mellitus. This compound is characterized by the absence of the piperidine ring present in its parent compound, leading to distinct pharmacological properties. It contains a carboxypentylamine moiety, which may influence its interaction with biological targets and metabolic pathways.
Repaglinide and its derivatives, including 2-Despiperidyl-2-(5-carboxypentylamine), are synthesized in laboratory settings. The parent compound, Repaglinide, was developed as a fast-acting insulin secretagogue, and studies have identified various impurities and derivatives through advanced chromatographic techniques. The specific compound discussed here has been noted in the context of impurity characterization in bulk drug batches of Repaglinide .
2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide falls under the classification of antidiabetic agents, specifically as a meglitinide analog. Its chemical structure allows it to modulate insulin secretion from pancreatic beta cells, similar to its parent compound.
The synthesis of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide typically involves several organic synthesis techniques, including:
The synthesis may utilize reagents such as acyl chlorides or amines under controlled conditions to ensure high yield and purity. Specific reaction conditions (temperature, solvent choice) are critical for optimizing the reaction pathway and minimizing side reactions.
The molecular structure of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide can be represented as follows:
Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are used to confirm the structure and purity of the synthesized compound.
The chemical reactivity of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide can be characterized by:
The stability of this compound under various pH conditions can influence its pharmacokinetic properties and therapeutic efficacy.
The mechanism of action for 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide involves:
Studies indicate that compounds like Repaglinide exhibit rapid onset and short duration of action due to their mechanism involving direct modulation of insulin release.
Relevant data on solubility and stability should be evaluated through empirical studies or literature values.
The primary application of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide lies within pharmacological research, particularly in:
2-Despiperidyl-2-(5-carboxypentylamine) repaglinide (CAS: 874908-12-0), also designated as Repaglinide Metabolite M2, is a biotransformation product of the antidiabetic drug repaglinide. This metabolite retains the core benzoic acid scaffold of its parent compound but features distinct structural modifications that alter its physicochemical and biological properties. With a molecular formula of C27H36N2O6 and a molecular weight of 484.58 g/mol, it is characterized by increased polarity compared to repaglinide due to the introduction of a carboxylic acid moiety [3] [5] [10]. As a metabolite, it is generated in vivo through hepatic pathways involving cytochrome P450 enzymes (notably CYP2C8 and CYP3A4), though its precise pharmacologic activity remains less defined than the parent drug [4] [7]. Research interest in this derivative stems partly from efforts to understand repaglinide's metabolic fate and partly from explorations into repurposing antidiabetic agents for applications like tissue regeneration, where derivatives may offer modified release kinetics or reduced cytotoxicity [2].
Table 1: Fundamental Molecular Properties of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide
Property | Value |
---|---|
CAS Registry Number | 874908-12-0 |
IUPAC Name | 4-[2-[[1-[2-[(4-Carboxybutyl)amino]phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid |
Molecular Formula | C27H36N2O6 |
Molecular Weight | 484.58 g/mol |
XLogP3 | 5.36 (Predicted) |
Topological Polar Surface Area | 125 Ų |
Key Synonyms | Repaglinide Metabolite M2; AG-EE 623 ZW |
The defining structural alteration in this derivative is the replacement of the piperidine ring in repaglinide with a 5-carboxypentylamine chain. This modification eliminates the tertiary amine group of the piperidine, replacing it with a primary amine linked to a terminal carboxylic acid. This transformation significantly impacts the molecule's properties:
Table 2: Structural Comparison with Parent Repaglinide
Feature | Repaglinide | 2-Despiperidyl Metabolite (M2) |
---|---|---|
Piperidine Group | Present (Tertiary amine) | Replaced by 5-carboxypentylamine chain |
Terminal Functional Group | Ethoxybenzoic acid | Ethoxybenzoic acid + Aliphatic carboxylic acid |
Ionizable Groups (pH 7.4) | Carboxylic acid (benzoic) | Carboxylic acid (benzoic) + Carboxylic acid (aliphatic) + Primary amine |
Predicted LogP (XLogP3) | ~3.8 | ~5.4 |
Key Physicochemical Trait | Lipophilic, weak acid | Amphiphilic, zwitterionic potential |
Repaglinide is a prominent member of the meglitinide class of insulin secretagogues, characterized by their rapid but short-acting stimulation of insulin release from pancreatic beta cells. These drugs act by binding to the SUR1 subunit of ATP-sensitive potassium (KATP) channels, promoting channel closure, membrane depolarization, calcium influx, and subsequent insulin exocytosis. While structurally distinct from sulfonylureas, they share a similar primary mechanism of action [4] [8].
The 2-despiperidyl metabolite occupies a unique position within this pharmacological class:
Table 3: Key Sourcing and Research Context of the Metabolite
Aspect | Detail | Source |
---|---|---|
Primary Biological Role | Major Metabolite of Repaglinide (M2) | [3] [7] [10] |
Chemical Synthesis Source | Available from specialty suppliers (e.g., TRC, Biosynth Carbosynth) | [3] |
Research Application | Reference standard for metabolic studies; Potential tool compound | [3] [7] |
In Vitro Observations | Found in INS-1 cell cultures (rat insulinoma cell line) | [7] |
Structural Characterization | NMR, MS, FTIR data available (supplier catalogs, PubChem) | [1] [3] [5] |
The exploration of 2-despiperidyl-2-(5-carboxypentylamine) repaglinide highlights the importance of metabolite characterization in drug development and repurposing. Its modified structure dictates distinct physicochemical and likely pharmacological properties compared to its parent drug, repaglinide. While its role as an active insulin secretagogue is likely minimal, its significance lies in understanding repaglinide's overall metabolic profile, potential contributions to off-target effects (or lack thereof), and possible utility as a scaffold for novel therapeutic applications beyond diabetes, particularly where modified solubility or targeting is desired. Future research should focus on elucidating its precise receptor interaction profile and potential in tissue engineering formulations.
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5